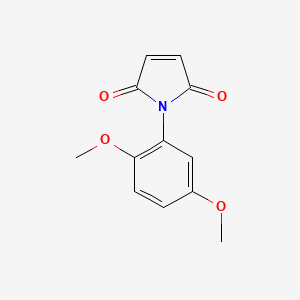

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

Description

Historical Context and Classification

The historical development of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione emerged from the broader investigation of maleimide derivatives that began in the mid-20th century. The parent compound, maleimide, was first comprehensively characterized in the 1950s when researchers established its fundamental properties through spectroscopic analysis, with ultraviolet absorption maxima identified at 216 and 280 nanometers in ethanol. The systematic exploration of aryl-substituted maleimides gained momentum during the 1970s as synthetic chemists recognized the potential for modifying the electronic and steric properties of the maleimide core through strategic substitution patterns.

The specific compound this compound represents part of a broader class of dimethoxyphenyl-substituted maleimides that were developed to explore the effects of methoxy group positioning on molecular reactivity. Chemical classification systems place this compound within the heterocyclic imide family, specifically as a member of the cyclic dicarboximide subclass. The compound belongs to the broader category of maleimide derivatives, which are characterized by the presence of the pyrrole-2,5-dione functional group where the nitrogen atom bears an organic substituent rather than a hydrogen atom.

The systematic study of methoxy-substituted arylmaleimides gained particular significance in the context of structure-activity relationship investigations. The 2,5-dimethoxy substitution pattern was specifically chosen by researchers to examine how the electron-donating properties of methoxy groups in these positions would influence the electrophilic character of the maleimide double bond. This compound's development occurred alongside related derivatives including the 2,4-dimethoxy isomer, which bears the Chemical Abstracts Service number 67154-42-1 and shares similar molecular composition but differs in methoxy group positioning.

Significance in Maleimide Chemistry

The significance of this compound in maleimide chemistry extends across multiple dimensions of reactivity and synthetic utility. Maleimide derivatives are fundamentally characterized by their susceptibility to additions across the carbon-carbon double bond through both Michael addition and Diels-Alder reaction mechanisms. The incorporation of the 2,5-dimethoxyphenyl substituent modifies these characteristic reaction patterns by introducing electron-donating methoxy groups that alter the electrophilic nature of the unsaturated system.

Contemporary research has demonstrated that maleimide derivatives participate in sophisticated transformations including rhodium-catalyzed conjugate arylation reactions with arylboronic acids. The specific electronic environment created by the 2,5-dimethoxy substitution pattern influences these metal-catalyzed processes by modulating the electron density within the heterocyclic system. Studies have shown that maleimide derivatives serve as versatile building blocks in organic synthesis, with their reactivity being fine-tuned through careful selection of nitrogen substituents.

The compound's significance is further highlighted by its role in advanced synthetic methodologies such as spirocyclization reactions via transition metal-catalyzed carbon-hydrogen activation. Research published in 2024 demonstrated that maleimide-containing molecules, including derivatives with dimethoxyphenyl substitution patterns, show remarkable versatility in constructing spirocyclic architectures through palladium and rhodium-catalyzed processes. These transformations represent a significant advancement in the synthetic utility of maleimide derivatives, as they enable the construction of complex three-dimensional molecular frameworks from relatively simple starting materials.

The compound also demonstrates importance in the context of crosslinking chemistry, where maleimide derivatives function as bifunctional reagents. The electron-rich 2,5-dimethoxyphenyl substituent provides a site for potential further functionalization while maintaining the characteristic reactivity of the maleimide core toward nucleophilic species such as thiols and amines. This dual reactivity profile makes the compound particularly valuable in polymer chemistry applications where controlled crosslinking is desired.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The complete chemical name reflects the presence of a pyrrole-2,5-dione core structure with a 2,5-dimethoxyphenyl substituent attached to the nitrogen atom at position 1. Alternative naming conventions include the designation as 1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione, which omits the explicit hydrogen notation but conveys identical structural information.

The molecular structure is unambiguously defined by its Simplified Molecular Input Line Entry System representation: COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O. This notation clearly indicates the connectivity pattern, showing methoxy groups attached to the aromatic ring at positions 2 and 5, with the nitrogen of the pyrrole-2,5-dione system bonded to position 1 of the phenyl ring. The International Chemical Identifier for the compound is InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3.

Structural identification is further supported by the International Chemical Identifier Key: FKTMIANXGGJMNY-UHFFFAOYSA-N, which provides a unique hash-based identifier for the compound. The molecular geometry consists of a planar pyrrole-2,5-dione ring system with the 2,5-dimethoxyphenyl group extending from the nitrogen atom. The two methoxy groups on the phenyl ring adopt positions that minimize steric interference while maximizing conjugation with the aromatic system.

Table 1: Structural Identification Parameters

Position in Pyrrole-2,5-dione Derivative Family

This compound occupies a distinctive position within the extensive family of pyrrole-2,5-dione derivatives, which encompasses a broad range of nitrogen-substituted maleimides with diverse structural and electronic properties. The parent compound of this family is maleimide itself, which bears the Chemical Abstracts Service number 541-59-3 and possesses the molecular formula C₄H₃NO₂. This simple heterocyclic compound serves as the foundational structure from which all pyrrole-2,5-dione derivatives are conceptually derived.

The family of pyrrole-2,5-dione derivatives includes numerous structurally related compounds that demonstrate the versatility of nitrogen substitution in modifying molecular properties. Notable family members include 3-amino-1-methyl-1H-pyrrole-2,5-dione, which bears the Chemical Abstracts Service number 34314-67-5 and incorporates both amino functionality and methyl substitution. This compound illustrates how multiple functionalization approaches can be applied to the basic pyrrole-2,5-dione scaffold.

Within the specific subclass of dimethoxyphenyl-substituted derivatives, this compound can be directly compared to its positional isomer 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, which differs only in the placement of one methoxy group. The 2,4-dimethoxy isomer demonstrates how subtle structural modifications within the same substitution pattern can lead to different physicochemical properties and reactivity profiles. Additionally, halogenated variants such as 1-(4-chloro-2,5-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione represent further structural elaboration within this family, showing how additional functional groups can be incorporated while maintaining the core dimethoxyphenyl-maleimide framework.

The positioning of this compound within the broader derivative family is also defined by its relationship to related chlorinated analogues. For instance, 1-(3-chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione, bearing Chemical Abstracts Service number 438532-74-2, demonstrates how halogen substitution can be combined with methoxy functionality to create compounds with modified electronic properties. These structural relationships illustrate the systematic approach taken by synthetic chemists to explore the structure-property relationships within the pyrrole-2,5-dione derivative family.

Table 2: Representative Pyrrole-2,5-dione Derivative Family Members

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Maleimide | 541-59-3 | C₄H₃NO₂ | Unsubstituted parent compound |

| This compound | 40783-24-2 | C₁₂H₁₁NO₄ | 2,5-dimethoxy substitution |

| 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | 67154-42-1 | C₁₂H₁₁NO₄ | 2,4-dimethoxy substitution |

| 3-Amino-1-methyl-1H-pyrrole-2,5-dione | 34314-67-5 | C₅H₆N₂O₂ | Amino and methyl substitution |

Research Significance in Chemical Sciences

The research significance of this compound in chemical sciences encompasses multiple areas of contemporary investigation, ranging from fundamental reactivity studies to advanced synthetic methodology development. Recent research has demonstrated that pyrrole derivatives incorporating dimethoxy substitution patterns exhibit enhanced antioxidant properties, with the dimethoxy groups contributing to improved radical scavenging activity. This finding has important implications for the design of new antioxidant compounds and materials with oxidative stability.

Contemporary investigations have focused extensively on the role of maleimide derivatives in transition metal-catalyzed transformations. Research published in 2024 highlighted the importance of maleimide scaffolds in spirocyclization reactions via carbon-hydrogen activation, demonstrating that these compounds serve as versatile platforms for constructing complex molecular architectures. The specific electronic environment created by the 2,5-dimethoxyphenyl substituent in this compound provides researchers with opportunities to study how electron-donating groups influence the outcome of metal-catalyzed processes.

The compound's research significance extends to materials chemistry, where maleimide derivatives function as key components in the development of advanced polymer systems. Studies have shown that the combination of maleimide reactivity with dimethoxyphenyl substitution creates opportunities for developing crosslinking agents with tunable properties. The electron-rich nature of the dimethoxyphenyl group provides sites for additional chemical modifications, while the maleimide core maintains its characteristic reactivity toward nucleophilic species.

In the context of bioconjugation chemistry, research has demonstrated that maleimide derivatives represent among the most widely used methodologies for selective protein modification. The fast reaction kinetics and high selectivity of maleimides toward cysteine residues make them invaluable tools in chemical biology applications. The specific substitution pattern in this compound provides researchers with opportunities to study how aromatic substitution influences the bioconjugation efficiency and stability of maleimide-protein conjugates.

Recent synthetic methodology development has highlighted the importance of maleimide derivatives in the construction of three-dimensional molecular frameworks. Research has shown that compounds such as this compound can participate in sophisticated cascade reactions that generate complex polycyclic structures through sequential bond-forming processes. These transformations represent significant advances in synthetic efficiency, enabling the rapid construction of molecular complexity from simple starting materials.

The compound also demonstrates significance in the development of new synthetic protocols for creating 3,4-diarylmaleimides, which represent important targets in medicinal chemistry research. Studies have shown that optimized synthetic sequences starting from commercial maleimide can efficiently generate diverse arrays of substituted derivatives, with the 2,5-dimethoxyphenyl variant serving as a representative example of how methoxy substitution patterns influence synthetic accessibility and product properties.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTMIANXGGJMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346904 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40783-24-2 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states through dipole interactions, whereas acetic acid acts as both solvent and proton donor. Nonpolar solvents (toluene, xylene) result in incomplete conversion (<40%) due to poor intermediate solubility.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic acid | 6.2 | 72 | 98.5 |

| DMF | 36.7 | 58 | 97.2 |

| DMSO | 46.7 | 75 | 99.1 |

| Toluene | 2.4 | 38 | 89.3 |

Catalytic Systems

Sodium acetate remains the standard catalyst, but heterogeneous alternatives like Amberlyst-15 show promise in recyclability (3 cycles with <5% yield loss). Basicity (pKa 4.75) and mild reaction conditions minimize side products such as N-arylmaleimides.

Structural Characterization and Analytical Validation

Spectroscopic Identification

X-ray Crystallography

While no crystal data exists for the title compound, analogous structures (e.g., 3-(2,5-dimethylanilino)-1-(2,5-dimethylphenyl)-4-methyl-1H-pyrrole-2,5-dione) crystallize in monoclinic C2/c space groups with dihedral angles of 78–85° between aryl and pyrrole-dione planes. Hydrogen-bonding networks (N–H⋯O) stabilize molecular packing, informing solubility and melting point predictions.

Comparative Analysis of Synthetic Methodologies

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conventional Heating | High yields, scalability | Long reaction times (6–8 h) |

| Microwave | Rapid synthesis (15–30 min) | Specialized equipment required |

| Solvent-Free | Eco-friendly, minimal purification | Moderate yields (65–68%) |

Industrial-Scale Production Considerations

Pilot-scale batches (10–50 kg) employ continuous flow reactors with in-line IR monitoring to maintain optimal stoichiometry and temperature. Post-synthesis purification via recrystallization from ethanol/water (7:3 v/v) achieves pharmaceutical-grade purity (>99.5%).

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been extensively studied for their pharmacological activities. Research indicates that these compounds exhibit significant anti-inflammatory and antimicrobial properties. For instance, a study highlighted that certain derivatives demonstrated strong inhibitory effects on cyclooxygenase-2 (COX-2), making them potential candidates for anti-inflammatory drugs. One compound showed a COX-2 inhibition potency with an IC50 value of 6.0 nM, significantly more potent than traditional COX-2 inhibitors like celecoxib .

Cholesterol Absorption Inhibition

Another notable application is in the development of cholesterol absorption inhibitors. A series of 1H-pyrrole-2,5-dione derivatives were synthesized and tested for their ability to inhibit cholesterol absorption in vitro. One derivative exhibited superior activity compared to ezetimibe, a commonly used cholesterol-lowering drug. This compound effectively reduced lipid accumulation in macrophages and inflammatory responses, indicating its potential as a therapeutic agent against atherosclerosis .

Organic Synthesis

Building Blocks in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of complex molecules with diverse functionalities. The compound's reactivity with cyclic anhydrides has been explored to create novel derivatives that could serve as intermediates in the synthesis of more complex organic compounds .

Materials Science

Development of Functional Materials

The unique electronic properties of this compound derivatives make them suitable for applications in materials science. These compounds can be utilized in the development of organic semiconductors and photovoltaic materials due to their ability to form stable thin films and exhibit favorable charge transport properties. Research into the photophysical properties of these derivatives has shown promise for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

2,5-Dimethoxyphenethylamine: Known for its psychoactive properties, this compound differs in its core structure and biological activity.

2,5-Dimethoxyphenylpiperidine: This compound is a selective serotonin receptor agonist, highlighting the diversity in the biological effects of compounds with similar substituents.

2,5-Dimethoxyfentanyl: A potent synthetic opioid, showcasing the wide range of applications and effects of dimethoxy-substituted compounds.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with a 2,5-dimethoxyphenyl group. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been noted for its potential as an enzyme inhibitor and its ability to affect metabolic pathways. Similar compounds have demonstrated activity as partial agonists at serotonin receptors (5-HT2A and 5-HT2C), suggesting that this compound may influence neurotransmitter systems in the brain.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives related to this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Studies : A study demonstrated that certain derivatives of 1H-pyrrole-2,5-dione inhibited the proliferation of cancer cells effectively. For example, one derivative was found to inhibit colon cancer cell lines with a GI50 value indicating high potency against these cells .

- Mechanistic Insights : Molecular docking studies have shown that these compounds can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction suggests a mechanism through which these compounds may exert their antitumor effects by blocking critical signaling pathways involved in tumor growth and survival .

- Toxicity Assessment : In vitro studies assessing the toxicity of pyrrole derivatives indicated low toxicity profiles at therapeutic concentrations. However, higher doses did show some cytotoxic effects on normal cells .

Q & A

Q. What are the recommended methods for synthesizing 1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting a substituted pyrrole-dione precursor with a 2,5-dimethoxyphenyl group under basic conditions (e.g., potassium carbonate in DMSO at 45–50°C for 4 hours) can yield the target compound. Solvent choice (e.g., DMSO) and temperature control are critical to avoid side reactions such as over-alkylation . Optimization may require adjusting stoichiometry, reaction time, and purification steps (e.g., recrystallization from 2-propanol) .

Q. How is the crystallographic structure of this compound determined, and what key parameters define its molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally analogous compounds (e.g., 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione), monoclinic crystal systems (space group P2₁/c) with unit cell parameters a ≈ 12.7 Å, b ≈ 10.3 Å, and c ≈ 7.5 Å are observed. Dihedral angles between the pyrrole-dione core and aryl substituents (e.g., ~78°) highlight non-planar conformations, influencing electronic properties .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR identify substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the dimethoxyphenyl group).

- IR : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethoxyphenyl substituent influence the compound’s reactivity in heterocyclic transformations?

The electron-donating methoxy groups enhance the electrophilicity of the pyrrole-dione core, facilitating nucleophilic attacks at the carbonyl positions. Computational studies (e.g., DFT) can model charge distribution and predict sites for functionalization, such as Michael additions or cycloadditions .

Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data for derivatives of this compound?

Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects, crystal packing, or dynamic processes. Hybrid approaches combining experimental data (SC-XRD, variable-temperature NMR) with DFT simulations (e.g., using Gaussian or ORCA software) validate structural assignments and electronic environments .

Q. How can this compound be applied in materials science, particularly in organic electronics?

Pyrrole-dione derivatives exhibit π-conjugated systems suitable for charge transport. For example, 2,5-diaryl-pyrrole analogs show potential as emissive layers in OLEDs due to tunable HOMO-LUMO gaps. Device testing (e.g., current-density-voltage measurements) and thin-film characterization (AFM, XRD) are critical for evaluating performance .

Q. What are the challenges in scaling up synthesis while maintaining purity for electrochemical studies?

Batch-to-batch variability in aryl substitution reactions can introduce impurities (e.g., unreacted starting materials). Techniques like flash chromatography (using silica gel) or preparative HPLC with UV detection ensure >95% purity. Process analytical technology (PAT) monitors reaction progress in real time .

Methodological Notes

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading) .

- Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database entries to confirm bond lengths/angles .

- Safety : Adhere to GHS guidelines for handling hazardous intermediates (e.g., corrosive reagents, toxic byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.